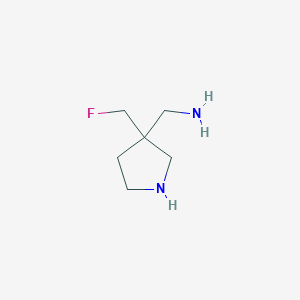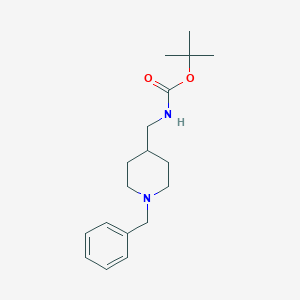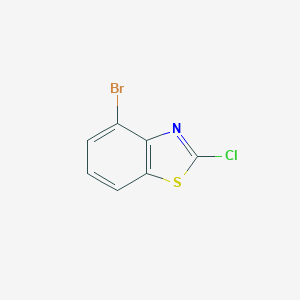![molecular formula C9H10N2O2 B065180 3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione CAS No. 191591-66-9](/img/structure/B65180.png)
3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. This compound has a unique chemical structure that makes it an interesting target for synthesis and further investigation. In
Mecanismo De Acción
The mechanism of action of 3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione is not fully understood. However, it has been suggested that this compound may act by modulating the activity of neurotransmitters, such as serotonin and dopamine. It has also been proposed that this compound may interact with ion channels in the brain, which could contribute to its anticonvulsant properties.
Biochemical and Physiological Effects:
Studies have shown that 3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione can have a number of biochemical and physiological effects. For example, this compound has been shown to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain. It has also been shown to decrease the levels of stress hormones, such as cortisol, which could contribute to its anxiolytic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione in lab experiments is its unique chemical structure. This compound has a number of interesting properties that make it an attractive target for synthesis and further investigation. However, one of the limitations of using this compound is its relatively low solubility in water, which could make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are a number of future directions for research on 3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione. One potential area of investigation is the development of new synthesis methods that could improve the yield and purity of this compound. Another potential direction is the investigation of the mechanism of action of this compound, which could provide insights into its therapeutic potential. Additionally, further studies could be conducted to explore the potential use of this compound in the treatment of other neurological disorders, such as epilepsy and schizophrenia.
Métodos De Síntesis
The synthesis of 3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione has been reported in the literature. One of the most common methods involves the reaction of 2-aminobenzamide with ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with acid to obtain the final compound. Other methods have also been reported, including the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione has been investigated for its potential therapeutic applications in various fields of research. It has been shown to have anticonvulsant, antidepressant, and anxiolytic properties. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
191591-66-9 |
|---|---|
Fórmula molecular |
C9H10N2O2 |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
3-methyl-1,5,6,7-tetrahydropyrrolo[3,2-c]azepine-4,8-dione |
InChI |
InChI=1S/C9H10N2O2/c1-5-4-11-8-6(12)2-3-10-9(13)7(5)8/h4,11H,2-3H2,1H3,(H,10,13) |
Clave InChI |
RNLGGWCYQSHSBU-UHFFFAOYSA-N |
SMILES |
CC1=CNC2=C1C(=O)NCCC2=O |
SMILES canónico |
CC1=CNC2=C1C(=O)NCCC2=O |
Sinónimos |
Pyrrolo[3,2-c]azepine-4,8(1H,5H)-dione, 6,7-dihydro-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[N-(t-butoxycarbonyl)-N-propylamino]acetic acid](/img/structure/B65099.png)
![2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxyphenyl)amino]-4-methyl-5-phenyl-](/img/structure/B65100.png)


![Furo[2,3-c]pyridine-7-methanamine](/img/structure/B65110.png)


![(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine](/img/structure/B65113.png)
![(R)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B65117.png)
![(6-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B65121.png)


![4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid](/img/structure/B65125.png)
![4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B65128.png)